5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-4-2-3-5-8(7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFRVJDHJLJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the cyclization of o-tolyloxymethyl-acylthiosemicarbazides under alkaline conditions. The process begins with the synthesis of the acylthiosemicarbazide precursor via condensation of o-tolyloxyacetic acid hydrazide with an aryl/alkyl isothiocyanate. Cyclization occurs in ethanol or methanol under reflux (70–80°C, 4–6 hours), yielding the triazole-3-thiol derivative.
Example Procedure:
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Synthesis of o-Tolyloxyacetic Acid Hydrazide :
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Cyclization :
Characterization Data:
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FTIR (KBr) : ν 2560 cm⁻¹ (S–H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).
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¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 4.85 (s, 2H, OCH₂), 6.85–7.25 (m, 4H, Ar–H), 13.1 (s, 1H, SH).
Alkylation of 5-Mercapto-1,2,4-triazole Precursors
Strategic Functionalization
This two-step approach first synthesizes 5-mercapto-4H-1,2,4-triazole via cyclization of thiosemicarbazide, followed by alkylation with o-tolyloxymethyl chloride under basic conditions.
Example Procedure:
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Synthesis of 5-Mercapto-4H-1,2,4-triazole :
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Alkylation :
Optimization Notes:
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Solvent : DMF > THF due to better solubility of intermediates.
Microwave-Assisted Synthesis
Enhanced Efficiency
Microwave irradiation reduces reaction times from hours to minutes. This method is ideal for high-throughput synthesis.
Example Procedure:
Advantages:
Metal-Catalyzed Thiolation
Niche Applications
Palladium or copper catalysts enable direct C–S bond formation between triazole precursors and o-tolyloxymethyl disulfides. This method is less common but valuable for functionalized analogs.
Example Procedure:
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React 4-amino-5-iodo-1,2,4-triazole (2.21 g, 10 mmol) with bis(o-tolyloxymethyl) disulfide (3.08 g, 10 mmol) using CuI (0.19 g, 1 mmol) and L-proline (0.23 g, 2 mmol) in DMSO (20 mL) at 100°C for 8 hours.
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Purify by column chromatography (Hexane/EtOAc 3:1) (Yield: 55%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | 70–78 | 4–6 hours | 90–92 | High |
| Alkylation | 60–65 | 12–24 hours | 85–88 | Moderate |
| Microwave | 80–85 | 20 minutes | 95–98 | High |
| Metal-Catalyzed | 50–55 | 8 hours | 80–85 | Low |
Chemical Reactions Analysis
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol serves as a versatile building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to bind metal ions through its sulfur and nitrogen atoms. This property is particularly useful in the development of metal complexes that exhibit interesting catalytic properties.
Biology
The compound exhibits significant antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents. For instance, studies have shown that triazole derivatives can effectively disrupt cellular processes by inhibiting key enzymes involved in pathogen metabolism .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications against diseases such as cancer and infections. Its mechanism of action often involves the inhibition of specific protein interactions critical for disease progression. For example, analogs of this compound have been studied for their ability to inhibit protein-protein interactions that are pivotal in cancer cell signaling pathways .
Industrial Applications
In industry, this compound is used in developing new materials with tailored properties. It has applications as a corrosion inhibitor and as an additive in polymers to enhance their durability and resistance to degradation. The unique chemical structure allows it to interact favorably with various substrates, making it a valuable component in material science.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising alternative for treating resistant bacterial strains .
Case Study 2: Coordination Chemistry
Research involving the synthesis of metal complexes with this compound revealed that these complexes displayed enhanced catalytic activity in organic transformations compared to their uncoordinated counterparts. The study highlighted the importance of the ligand's structural features in determining the reactivity and selectivity of the metal centers involved .
Mechanism of Action
The mechanism of action of 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights structural variations and their impacts:
Key Observations :
- Steric and Electronic Effects : Bulky substituents (e.g., 4-isopropylphenyl in 6k ) may reduce reaction yields due to steric hindrance, while electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity .
- Tautomerism : Thiol-thione equilibrium is ubiquitous in triazole-thiols but modulated by substituents. Furan-containing Ib shows distinct tautomeric behavior compared to aryl-substituted analogs .
Mechanistic and Structural Insights
- Thiol Reactivity : The thiol group in 6j and analogs enables nucleophilic attacks and metal chelation, critical for catalytic or pharmacological applications .
- Aromatic Interactions : Benzimidazole or trifluoromethyl groups (e.g., CP 55 ) enhance π-π stacking, improving binding to biological targets .
- Thermodynamic Stability : Density-functional theory (DFT) studies suggest that exact-exchange terms improve predictions of thermochemical properties in triazole derivatives .
Biological Activity
5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a compound that belongs to the class of triazoles, specifically characterized by its thiol group and unique substituents. The biological activity of triazole derivatives has garnered significant interest due to their potential therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a triazole ring with an o-tolyloxy substituent and a thiol group. This configuration contributes to its unique chemical properties and potential biological activities. The presence of the thiol group enhances reactivity with various biological systems, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies indicate that compounds containing the triazole moiety exhibit significant activity against a range of pathogens. For instance, derivatives similar to this compound have shown effectiveness in inhibiting bacterial growth and fungal infections .
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| This compound | Various Bacteria | Antimicrobial | |
| Similar Triazoles | Fungi | Antifungal |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds structurally related to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays indicate that certain derivatives exhibit selective cytotoxicity towards melanoma and breast cancer cells .
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Melanoma IGR39 | Data Not Available | |
| Related Triazoles | MDA-MB-231 (Breast Cancer) | Data Not Available |
The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with various enzymes and receptors in biological systems. For instance:
- Inhibition of Enzymes : Similar triazoles have been shown to inhibit key enzymes involved in inflammatory pathways.
- Protein Interactions : The compound may influence protein-protein interactions relevant to cancer progression and inflammation .
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A study focusing on a series of triazoles demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substituents on the triazole ring enhanced activity .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of triazole derivatives in vivo. Results showed a marked reduction in edema in animal models treated with these compounds compared to controls .
Q & A
Q. What are the common synthetic routes for 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazinecarbothioamide intermediates and aldehydes or ketones under basic conditions. For example, alkylation of the triazole-3-thiol core with bromoalkanes in propan-2-ol under reflux yields S-substituted derivatives. Optimization of reaction conditions (e.g., solvent choice, temperature, and molar ratios) is critical for high purity and yield .
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- Methodological Answer : Characterization relies on a combination of 1H NMR (to verify substituent positions and alkyl chain integration), IR spectroscopy (to confirm thiol/thione tautomerism), and elemental analysis (to validate stoichiometry). Chromatography (TLC/HPLC) and melting point analysis are used for purity assessment. For complex derivatives, mass spectrometry (MS) or X-ray crystallography may be required .
Advanced Research Questions
Q. How can researchers optimize alkylation reaction conditions for synthesizing S-substituted derivatives?
- Methodological Answer : Key variables include:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Base : NaOH or K₂CO₃ facilitates deprotonation of the thiol group.
- Temperature : Reflux conditions (70–90°C) improve reaction kinetics.
- Time : 2–6 hours, monitored by TLC to avoid over-alkylation.
Systematic optimization using Design of Experiments (DoE) can identify ideal conditions. Post-reaction purification via recrystallization (e.g., methanol/ethanol) ensures high yields .
Q. How should researchers address contradictions in reported antimicrobial activity data for triazole-thiol derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Test strains : Use standardized microbial strains (e.g., ATCC references) and include Gram-positive/-negative bacteria and fungi.
- Concentration ranges : Employ dose-response curves (e.g., MIC₅₀ values) rather than single-point assays.
- Structural modifications : Compare analogs with consistent substitution patterns (e.g., halogen vs. methoxy groups) to isolate bioactivity trends. Cross-validate findings with computational models (e.g., PASS Online®) .
Q. What computational strategies are effective for predicting the pharmacological potential of novel triazole-thiol derivatives?
- Methodological Answer : PASS Online® predicts biological activity by comparing molecular descriptors to known bioactive compounds. For example:
- Input the compound’s SMILES notation.
- Analyze predicted targets (e.g., antifungal, antiviral).
- Validate predictions with in vitro assays.
Molecular docking (using AutoDock Vina) can further elucidate binding interactions with target proteins (e.g., fungal CYP51) .
Q. How do structural modifications (e.g., hybrid moieties) influence the physicochemical and biological properties of triazole-thiol derivatives?
- Methodological Answer :
- Hybrid Systems : Incorporating pyrazole or thiadiazole rings (e.g., 5-(3-fluorophenyl)pyrazole) enhances lipophilicity and membrane permeability, improving antifungal activity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the o-tolyl position increase electrophilicity, enhancing thiol reactivity and antimicrobial potency. Quantitative Structure-Activity Relationship (QSAR) modeling can quantify these effects .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported yields for triazole-thiol alkylation reactions?
- Methodological Answer : Discrepancies may stem from:
- Reagent purity : Use freshly distilled bromoalkanes to avoid side reactions.
- Workup protocols : Acidification (e.g., HCl) or neutralization steps can precipitate products differently.
- Scaling effects : Pilot small-scale reactions (1–5 mmol) before scaling up.
Reproduce experiments using published protocols (e.g., propan-2-ol reflux with NaOH) and compare yields under controlled conditions .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Alkylation of Triazole-3-thiol Derivatives
Q. Table 2. Common Analytical Techniques for Structural Confirmation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
